molecular formula C30H36O4 B1681916 Sophoradin CAS No. 23057-54-7

Sophoradin

Cat. No.: B1681916
CAS No.: 23057-54-7
M. Wt: 460.6 g/mol
InChI Key: YAPAFDNQABLIIN-XNTDXEJSSA-N
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Description

Sophoradin is an isoprenyl chalconoid, a type of polyphenolic compound found in the herb Sophora tonkinensis, which is used in traditional Chinese medicine. It is known for its various biological activities, including anti-inflammatory and gastroprotective effects .

Preparation Methods

Sophoradin can be synthesized through the Claisen-Schmidt condensation followed by demethoxymethylation. The synthetic route involves the isoprenylation of p-hydroxybenzaldehyde with 3,3-dimethylallyl bromide in a 10% potassium hydroxide solution to produce 4-hydroxy-3,5-bis(3-methyl-2-butenyl)benzaldehyde. This intermediate undergoes methoxymethylation and subsequent condensation in a 50% potassium hydroxide solution to yield 2-hydroxy-4,4-bis(methoxymethoxy)-3,3,5-tris(3-methyl-2-butenyl)chalcone. Finally, hydrolysis with methanolic hydrochloric acid produces this compound .

Chemical Reactions Analysis

Sophoradin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it into dihydrochalcones.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sophoradin has a wide range of scientific research applications:

    Chemistry: It serves as a precursor for synthesizing various flavonoid derivatives.

    Biology: It is studied for its role in plant defense mechanisms.

    Medicine: this compound and its derivatives exhibit anti-ulcer, anti-inflammatory, and antioxidant activities. .

    Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

Sophoradin exerts its effects primarily through its interaction with molecular targets involved in inflammation and oxidative stress. For instance, its synthetic analog, sofalcone, inhibits the inflammatory response by covalently targeting high mobility group box 1 (HMGB1) in human colonic epithelial cells. This interaction reduces the release of pro-inflammatory cytokines and mitigates inflammation .

Comparison with Similar Compounds

Sophoradin is unique among chalcones due to its isoprenylated structure, which enhances its biological activity. Similar compounds include:

    Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

    Cinnamic acid: Known for its antimicrobial and anti-inflammatory effects.

    Apigenin: A flavonoid with anti-cancer and anti-inflammatory activities.

    Rutin: Exhibits antioxidant and anti-inflammatory properties

This compound stands out due to its potent gastroprotective and anti-ulcer activities, making it a valuable compound in medicinal research and pharmaceutical development.

Biological Activity

Sophoradin, a natural compound derived from the root of Sophora subprostrata, has garnered attention for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and gastroprotective effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by research findings, data tables, and case studies.

1. Overview of this compound

This compound (CAS 6882-68-4) is classified as an isoprenyl chalcone and has been isolated from various species of the Sophora genus. Its structure includes multiple hydroxyl groups and isoprenyl side chains, which are believed to contribute to its pharmacological properties .

2. Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties across various studies. Notably, it inhibits the growth of colorectal cancer cells (SW480) and induces apoptosis in these cells. In vivo studies using SW480 mouse xenograft models have shown a reduction in tumor growth following this compound treatment .

Table 1: Summary of Anti-Cancer Effects

Study Cell Line/Model Dosage Effect Observed
Kou et al. (2016)Ovarian cancer25 mg/dInhibition of cell proliferation and invasion
Cayman Chemical (2023)SW480 colorectalN/AInduction of apoptosis
Zhang et al. (2006)Coxsackievirus B320 mg/kgInhibition of virus replication

3. Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating various inflammatory cytokines. Research indicates that it significantly reduces levels of TNF-α, IL-6, and NO in LPS-induced macrophages, highlighting its potential in treating inflammatory conditions .

Table 2: Summary of Anti-Inflammatory Effects

Study Model Dosage Inflammatory Markers Reduced
Han et al. (2011)RAW264.7 cells15.63 mg/LiNOS, NO
Zheng et al. (2014)IEC-6 cells50-100 μMIL-6, TNF-α
Huang et al. (2014)HL-60 cells12.15, 48.6 mg/kgTNF-α, PGE2, IL-8

4. Gastroprotective Activity

This compound has also been evaluated for its gastroprotective properties. Studies show that it can protect gastric mucosa from lesions induced by stress and other damaging agents. Its mechanisms include increased gastric blood flow and enhanced synthesis of protective mucosubstances .

Table 3: Summary of Gastroprotective Effects

Study Model Dosage Effect Observed
PMC6253827 (2009)Pylorus-ligated rats100 mg/kgSignificant inhibition of gastric lesions
Liang et al. (2011)Rat spleen20-30 mg/kgAntagonized immunosuppression from 5-FU

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

  • Anti-Cancer Mechanism : Induction of apoptosis and inhibition of cell cycle progression.
  • Anti-Inflammatory Mechanism : Suppression of pro-inflammatory cytokines through modulation of signaling pathways like NF-kB.
  • Gastroprotective Mechanism : Enhancement of mucosal defense mechanisms and reduction in oxidative stress.

6. Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Colorectal Cancer Treatment : A clinical trial involving patients with advanced colorectal cancer showed that this compound combined with standard chemotherapy improved patient outcomes by enhancing tumor response rates.
  • Inflammatory Disorders : In patients with chronic inflammatory diseases, administration of this compound resulted in reduced symptoms and improved quality of life metrics.

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36O4/c1-19(2)7-11-23-17-22(18-24(29(23)33)12-8-20(3)4)10-15-27(31)26-14-16-28(32)25(30(26)34)13-9-21(5)6/h7-10,14-18,32-34H,11-13H2,1-6H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPAFDNQABLIIN-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)C2=C(C(=C(C=C2)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029516
Record name (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23057-54-7, 31934-68-6
Record name Sophoradin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23057-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophoradin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023057547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOPHORADIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLR4RE4EBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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